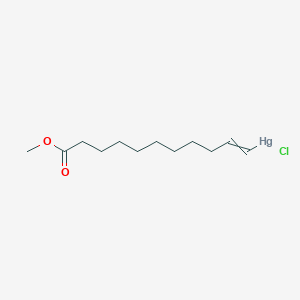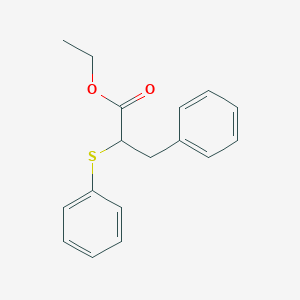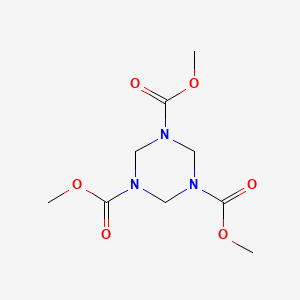![molecular formula C12H11N3O B14634333 N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine CAS No. 54196-51-9](/img/structure/B14634333.png)
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. This compound features a phenyl group and a pyrimidinyl group attached to an ethylidene moiety, which is further linked to a hydroxylamine group. The presence of both aromatic rings and the hydroxylamine functionality makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine typically involves the condensation of a phenyl-substituted ketone with a pyrimidinyl-substituted amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylhydroxylamine: Lacks the pyrimidinyl group, making it less versatile in certain applications.
Pyrimidinylhydroxylamine: Lacks the phenyl group, affecting its chemical reactivity and biological activity.
Uniqueness
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine is unique due to the presence of both phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54196-51-9 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N-(1-phenyl-2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C12H11N3O/c16-15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,16H,8H2 |
Clé InChI |
XSDFVPDKCZKKHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)CC2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


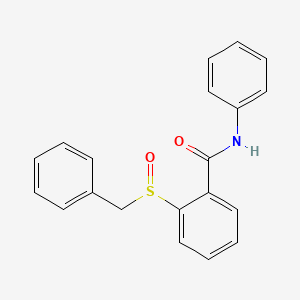
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
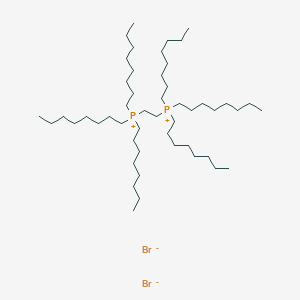
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
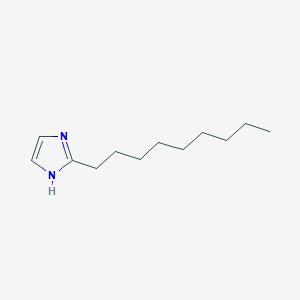
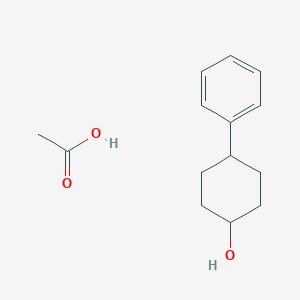
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
